molecular formula C11H12ClN3O4S B13191859 3-Methyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride CAS No. 1334148-79-6

3-Methyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride

Cat. No.: B13191859
CAS No.: 1334148-79-6
M. Wt: 317.75 g/mol
InChI Key: GTDFCKZZZXZDAC-UHFFFAOYSA-N
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Description

3-Methyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of dicationic molten salts as catalysts. For example, a tropine-based dicationic molten salt can be used to catalyze the reaction, resulting in high yields under solvent-free conditions or in ethanol as a green solvent .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound, ensuring its availability for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfonyl derivatives, while substitution reactions may produce various substituted pyrido[2,3-d]pyrimidine derivatives.

Scientific Research Applications

3-Methyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and other biological molecules, leading to various biochemical effects. For example, it may inhibit specific enzymes by binding to their active sites, thereby affecting their activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

    Triazolo[4,3-a]pyrimidine derivatives: These compounds have a fused triazole ring, which imparts different chemical properties and reactivity.

Uniqueness

3-Methyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride is unique due to its specific substituents and functional groups, which confer distinct chemical and biological properties. Its sulfonyl chloride group, in particular, makes it highly reactive and suitable for various chemical transformations .

Properties

CAS No.

1334148-79-6

Molecular Formula

C11H12ClN3O4S

Molecular Weight

317.75 g/mol

IUPAC Name

3-methyl-2,4-dioxo-1-propylpyrido[2,3-d]pyrimidine-6-sulfonyl chloride

InChI

InChI=1S/C11H12ClN3O4S/c1-3-4-15-9-8(10(16)14(2)11(15)17)5-7(6-13-9)20(12,18)19/h5-6H,3-4H2,1-2H3

InChI Key

GTDFCKZZZXZDAC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=N2)S(=O)(=O)Cl)C(=O)N(C1=O)C

Origin of Product

United States

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